((2-Fluorophenyl)sulfonyl)methionine
Overview
Description
((2-Fluorophenyl)sulfonyl)methionine is a chemical compound with the molecular formula C11H14FNO4S2. It is also known by its IUPAC name, N-(2-fluorophenyl)sulfonylhomocysteine. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylmethionine moiety. It is a solid compound with a molecular weight of 307.37 g/mol .
Mechanism of Action
Target of Action
The primary target of ((2-Fluorophenyl)sulfonyl)methionine is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis, specifically in the cotranslational removal of the N-terminal methionine from nascent proteins .
Mode of Action
This compound interacts with its target by binding to the active site of Methionine aminopeptidase 2 . This interaction inhibits the enzyme’s activity, preventing the removal of the N-terminal methionine from nascent proteins .
Biochemical Pathways
The compound affects the methionine cycle , also known as the one-carbon metabolism pathway . This pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . By inhibiting Methionine aminopeptidase 2, this compound disrupts this cycle, potentially affecting various metabolic pathways and cellular processes .
Result of Action
The inhibition of Methionine aminopeptidase 2 by this compound results in the accumulation of proteins with an N-terminal methionine . This can affect protein function and stability, leading to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Fluorophenyl)sulfonyl)methionine typically involves the reaction of 2-fluorobenzenesulfonyl chloride with methionine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2-Fluorophenyl)sulfonyl)methionine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to form sulfide derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
((2-Fluorophenyl)sulfonyl)methionine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methionine: A naturally occurring amino acid with a similar structure but lacking the fluorophenyl and sulfonyl groups.
Sulfonylmethionine: Similar to ((2-Fluorophenyl)sulfonyl)methionine but without the fluorine atom on the phenyl ring.
Fluorophenylalanine: Contains a fluorophenyl group but lacks the sulfonyl and methionine moieties.
Uniqueness
This compound is unique due to the presence of both the fluorophenyl and sulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the sulfonyl group allows for covalent modification of proteins .
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S2/c1-18-7-6-9(11(14)15)13-19(16,17)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLONKSMICIFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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